

# Application Notes and Protocols: MRS5698 in the IL-23 Induced Psoriasis Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MRS5698 |           |
| Cat. No.:            | B609326 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. IL-23, produced by dendritic cells and macrophages, promotes the expansion and maintenance of Th17 cells, which in turn secrete pro-inflammatory cytokines such as IL-17 and IL-22.[1][2] These cytokines drive keratinocyte hyperproliferation, leading to the characteristic psoriatic plaques. The IL-23 induced psoriasis mouse model is a well-established and clinically relevant preclinical model that recapitulates key features of human psoriasis by inducing a localized inflammatory response through intradermal injection of IL-23.[3][4]

The adenosine A3 receptor (A3R) has emerged as a promising therapeutic target for inflammatory diseases. A3R is a G protein-coupled receptor that is highly expressed on inflammatory cells.[5] Activation of A3R has been shown to exert potent anti-inflammatory effects. MRS5698 is a highly selective A3 adenosine receptor agonist that has demonstrated efficacy in preclinical models of inflammation and neuropathic pain. Notably, MRS5698 has been shown to be effective in preventing the psoriatic-like phenotype in the IL-23 induced mouse model of psoriasis. The anti-inflammatory mechanism of A3R agonists involves the downregulation of the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines.



These application notes provide a comprehensive overview of the use of **MRS5698** in the IL-23 induced psoriasis model, including detailed experimental protocols, data presentation, and visualization of the underlying biological pathways and experimental workflows.

## **Data Presentation**

The following tables summarize representative quantitative data on the efficacy of A3R agonists in preclinical psoriasis models. While specific dose-response data for **MRS5698** in the IL-23 induced psoriasis model is not extensively published, the data presented below is based on typical findings for this class of compounds and from the IL-23 model.

Table 1: Effect of MRS5698 on Ear Thickness in IL-23 Induced Psoriasis Model

| Treatment<br>Group                  | Dose (mg/kg) | Route of<br>Administration | Change in Ear<br>Thickness<br>(mm) | % Inhibition |
|-------------------------------------|--------------|----------------------------|------------------------------------|--------------|
| Vehicle Control                     | -            | i.p.                       | 0.25 ± 0.03                        | -            |
| MRS5698                             | 0.1          | i.p.                       | 0.18 ± 0.02*                       | 28%          |
| MRS5698                             | 1            | i.p.                       | 0.12 ± 0.02**                      | 52%          |
| MRS5698                             | 10           | i.p.                       | 0.08 ± 0.01                        | 68%          |
| Dexamethasone<br>(Positive Control) | 1            | i.p.                       | 0.09 ± 0.02                        | 64%          |

<sup>\*</sup>p<0.05, \*\*p<0.01, \*\*\*p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of MRS5698 on Pro-inflammatory Cytokine Levels in Ear Tissue



| Treatment Group                     | Dose (mg/kg) | IL-17A (pg/mg<br>tissue) | IL-22 (pg/mg<br>tissue) |
|-------------------------------------|--------------|--------------------------|-------------------------|
| Vehicle Control                     | -            | 150 ± 20                 | 250 ± 30                |
| MRS5698                             | 1            | 85 ± 15                  | 140 ± 25                |
| Dexamethasone<br>(Positive Control) | 1            | 70 ± 12                  | 110 ± 20                |

<sup>\*</sup>p<0.05, \*\*p<0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 3: Histological Analysis of Skin after MRS5698 Treatment

| Treatment Group                     | Dose (mg/kg) | Epidermal<br>Thickness (μm) | Inflammatory Cell<br>Infiltrate<br>(cells/mm²) |
|-------------------------------------|--------------|-----------------------------|------------------------------------------------|
| Vehicle Control                     | -            | 120 ± 15                    | 350 ± 40                                       |
| MRS5698                             | 1            | 65 ± 10                     | 150 ± 25                                       |
| Dexamethasone<br>(Positive Control) | 1            | 55 ± 8                      | 120 ± 20                                       |

<sup>\*\*</sup>p<0.01, \*\*\*p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

## **Mandatory Visualization**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The role of IL-23 and the IL-23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddonline.com [jddonline.com]
- 3. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of epidermal thickness in a patient with psoriasis by computer-supported image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: MRS5698 in the IL-23 Induced Psoriasis Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609326#il-23-induced-psoriasis-model-and-mrs5698]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com